Mal-PEG3-NHS ester is a chemical compound widely utilized in bioconjugation and drug delivery applications. It features a maleimide group and an N-hydroxysuccinimide (NHS) ester group, which enables it to form covalent bonds with thiol and amine-containing molecules. The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the compound, making it particularly useful in biological contexts.
This compound is classified as a heterobifunctional crosslinker due to its two distinct reactive groups: the NHS ester, which reacts with primary amines to form stable amide bonds, and the maleimide group, which specifically reacts with thiol groups to create covalent C-S bonds . This dual functionality allows for versatile applications in bioconjugation chemistry.
The synthesis of Mal-PEG3-NHS ester typically involves the reaction of a maleimide derivative with a PEG spacer followed by the introduction of an NHS ester functionality. While specific proprietary methods may vary among manufacturers, the general approach includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and purification techniques often involve high-performance liquid chromatography (HPLC) to isolate the final product .
The molecular structure of Mal-PEG3-NHS ester consists of a central PEG chain (comprising three ethylene glycol units) flanked by a maleimide group on one end and an NHS ester on the other. This configuration allows for selective reactivity with thiol and amine groups.
The presence of both maleimide and NHS functionalities provides a versatile platform for conjugating various biomolecules, such as proteins and oligonucleotides.
Mal-PEG3-NHS ester participates in two primary types of reactions:
The reaction conditions must be optimized to minimize hydrolysis of the NHS ester, which can occur rapidly at higher pH levels. For instance, at pH 8.6, the half-life for hydrolysis can drop to approximately 10 minutes .
The mechanism of action for Mal-PEG3-NHS ester involves two main steps:
The efficiency of these reactions can be influenced by factors such as concentration, temperature, and pH, necessitating careful optimization during experimental protocols.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization purposes .
Mal-PEG3-NHS ester has diverse applications in scientific research:
Mal-PEG3-NHS ester (CAS 1537892-36-6) is a heterobifunctional crosslinker with a defined molecular architecture. Its chemical structure comprises three core elements:
The compound has a molecular formula of C₁₇H₂₂N₂O₉ and a molecular weight of 398.36 g/mol. The PEG3 spacer consists of repeating -CH₂CH₂O- units, creating a hydrophilic bridge that enhances aqueous solubility (>100 mg/mL in DMSO) and reduces aggregation of conjugated biomolecules [1] [4] [7]. This linear chain provides approximately 15.6 Å of spatial separation between the maleimide and NHS groups, enabling simultaneous engagement with distinct biomolecular targets while minimizing steric interference [2] [10].
Table 1: Structural Properties of Mal-PEG3-NHS Ester
Property | Specification |
---|---|
Molecular Formula | C₁₇H₂₂N₂O₉ |
Molecular Weight | 398.36 g/mol |
PEG Spacer Length | 3 ethylene oxide units (~12 atoms) |
Solubility in Water | Enhanced via hydrophilic PEG spacer |
Storage Conditions | -20°C, protected from light and moisture |
Mal-PEG3-NHS ester exhibits two orthogonal reactive groups that enable sequential bioconjugation:
Maleimide Group:
NHS Ester Group:
The PEG3 spacer significantly influences the reagent's performance by:
Table 2: Reaction Kinetics of Functional Groups
Functional Group | Target Moiety | Optimal pH | Reaction Time | Bond Formed |
---|---|---|---|---|
Maleimide | Thiols (Cysteine) | 6.5–7.5 | 1–2 hours | Thioether |
NHS Ester | Primary Amines | 7.0–9.0 | 30–60 minutes | Amide |
The evolution of Mal-PEG3-NHS ester is rooted in key milestones in PEGylation technology:
Table 3: Evolution of PEG-Based Bioconjugation Reagents
Era | Development | Impact |
---|---|---|
1970s | First protein PEGylation (Davis et al.) | Reduced immunogenicity; extended circulation |
1980s | Heterobifunctional PEG reagents | Enabled site-specific conjugation |
1990 | FDA approval of Adagen® | Clinical validation of PEGylation |
2000s | Short-chain PEG spacers (e.g., PEG3) | Optimized bioactivity retention |
Mal-PEG3-NHS ester addresses critical challenges in contemporary bioconjugation through three mechanisms:
Antibody-Drug Conjugate (ADC) Construction:
Nanoparticle Functionalization:
Biomolecule Stabilization:
Table 4: Applications in Advanced Delivery Systems
Application | Conjugation Strategy | Advantage |
---|---|---|
ADC Development | Cysteine-directed antibody linking | Homogeneous drug-to-antibody ratios (DAR 2–4) |
Mucus-Penetrating Nanoparticles | PEGylation of poly(lactic-co-glycolic acid) | Enhanced diffusion across mucosal barriers |
Brain-Targeted Therapeutics | Ligand conjugation via maleimide-thiol bond | Improved blood-brain barrier penetration |
The reagent’s versatility extends to novel bioconjugation platforms, including:
Compound Names Mentioned: Mal-PEG3-NHS ester, PEG-adenosine deaminase, Brentuximab vedotin, Monomethyl auristatin E, Poly(lactic-co-glycolic acid)
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0